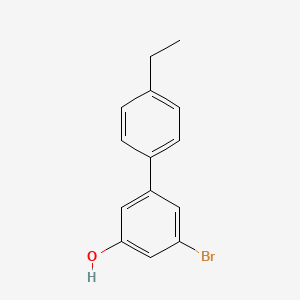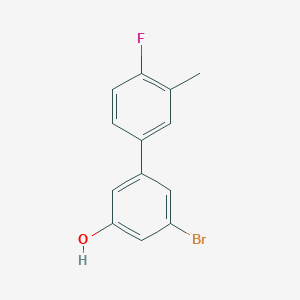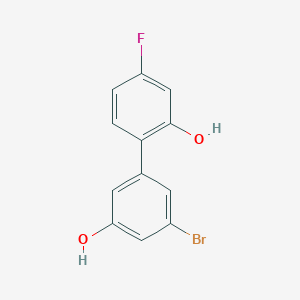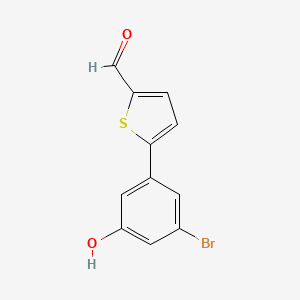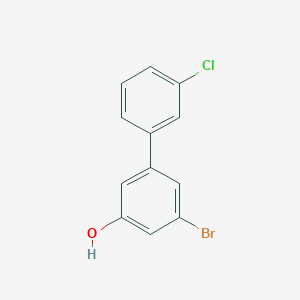
3-Bromo-5-(3-chlorophenyl)phenol, 95%
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Bromo-5-(3-chlorophenyl)phenol, 95% (3-BP) is a phenolic compound that has been widely used in scientific research due to its unique properties. It is a colorless solid with a melting point of 75°C and a boiling point of 250°C. 3-BP has a molecular weight of 260.71 g/mol, and is soluble in water, ethanol, and other organic solvents. It is a widely used reagent in organic synthesis, and has been used in a variety of applications in the fields of biochemistry and physiology.
Scientific Research Applications
3-Bromo-5-(3-chlorophenyl)phenol, 95% has been used in a variety of scientific research applications, including the synthesis of polymers, the production of pharmaceuticals, and the study of biochemical and physiological processes. It has also been used as a reagent in organic synthesis and as a precursor for other compounds. In addition, 3-Bromo-5-(3-chlorophenyl)phenol, 95% has been used as a catalyst for the oxidation of alcohols and other organic compounds.
Mechanism of Action
The mechanism of action of 3-Bromo-5-(3-chlorophenyl)phenol, 95% is not yet fully understood. However, it is believed that the compound acts as an electron acceptor in the oxidation of organic compounds, resulting in the formation of aldehydes, ketones, and other products. It is also believed to be involved in the formation of polymers and other complex structures.
Biochemical and Physiological Effects
The biochemical and physiological effects of 3-Bromo-5-(3-chlorophenyl)phenol, 95% are not yet fully understood. However, it has been shown to have some beneficial effects on the cardiovascular system, as well as on the metabolism of certain nutrients. It has also been shown to have some anti-inflammatory properties.
Advantages and Limitations for Lab Experiments
The main advantage of using 3-Bromo-5-(3-chlorophenyl)phenol, 95% in laboratory experiments is its low cost and availability. It is also relatively easy to synthesize and purify, and can be stored for long periods of time without degrading. However, 3-Bromo-5-(3-chlorophenyl)phenol, 95% can be toxic if inhaled or ingested, and should be handled with caution. In addition, it can be difficult to accurately measure the concentration of 3-Bromo-5-(3-chlorophenyl)phenol, 95% in a solution.
Future Directions
Future research on 3-Bromo-5-(3-chlorophenyl)phenol, 95% could focus on the further elucidation of its mechanism of action and the development of new applications for it in the fields of biochemistry and physiology. Additional research could also focus on the development of more efficient synthesis methods and improved methods for measuring and controlling its concentration in solutions. Additionally, research could be conducted on the potential toxicity of 3-Bromo-5-(3-chlorophenyl)phenol, 95% and its potential to interact with other compounds. Finally, further research could be conducted on the potential uses of 3-Bromo-5-(3-chlorophenyl)phenol, 95% in the pharmaceutical industry.
Synthesis Methods
The synthesis of 3-Bromo-5-(3-chlorophenyl)phenol, 95% is usually accomplished by reacting 3-chlorophenol with bromine in an aqueous solution. The reaction is catalyzed by a base, such as potassium hydroxide, and takes place at a temperature of 90-100°C. The reaction yields a 95% pure product, which is then purified through recrystallization.
properties
IUPAC Name |
3-bromo-5-(3-chlorophenyl)phenol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8BrClO/c13-10-4-9(6-12(15)7-10)8-2-1-3-11(14)5-8/h1-7,15H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZYLVKIYXHKHQFF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)C2=CC(=CC(=C2)Br)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8BrClO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60686389 |
Source


|
| Record name | 5-Bromo-3'-chloro[1,1'-biphenyl]-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60686389 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
283.55 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Bromo-5-(3-chlorophenyl)phenol | |
CAS RN |
1261976-00-4 |
Source


|
| Record name | 5-Bromo-3'-chloro[1,1'-biphenyl]-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60686389 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




